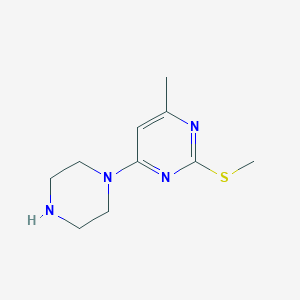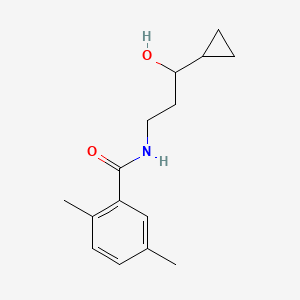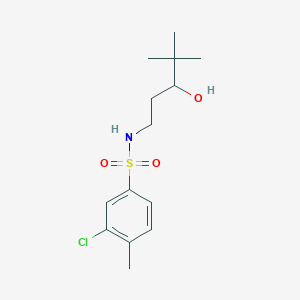![molecular formula C15H16BrNO4 B6503433 2-bromo-N-[3-(furan-2-yl)-3-hydroxypropyl]-5-methoxybenzamide CAS No. 1421476-39-2](/img/structure/B6503433.png)
2-bromo-N-[3-(furan-2-yl)-3-hydroxypropyl]-5-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a benzamide derivative, which are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an anilide . Benzamides are a class of compounds containing a benzoyl moiety attached to an amide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as furan derivatives can be synthesized through various methods. For instance, furan synthesis can involve the oxidation of alkyl enol ethers to enals using a palladium catalyst . Another method involves the catalytic protodeboronation of pinacol boronic esters .Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, NMR, and DFT Methods . These techniques can provide insights into the geometrical and vibrational properties of the molecule.Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds such as 2-bromo-benzamide include a molecular weight of 200.033, and a chemical structure that can be viewed as a 2d Mol file or as a computed 3d SD file .Safety and Hazards
While specific safety and hazard information for this compound is not available, it’s generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its synthesis methods, chemical reactions, and potential applications. This could include its use in the manufacture of pharmaceuticals, dyes, pigments, corrosion inhibitors, food antioxidants, sustainable chemistry, and agrochemicals .
Wirkmechanismus
Target of Action
The primary target of 2-bromo-N-[3-(furan-2-yl)-3-hydroxypropyl]-5-methoxybenzamide is the putative LuxR-type receptor in Acinetobacter baumannii – AbaR and the quorum-sensing repressor in P. aeruginosa – QscR . These targets play a crucial role in bacterial communication and pathogenicity.
Mode of Action
The compound acts as an active inhibitor of its targets . It binds to these receptors, disrupting their normal function and thus inhibiting the communication between bacterial cells. This disruption can lead to changes in bacterial behavior, including a reduction in virulence and pathogenicity.
Biochemical Pathways
It’s known that quorum sensing, the process targeted by this compound, plays a key role in the regulation of a variety of bacterial functions, including virulence, biofilm formation, and antibiotic resistance . By inhibiting quorum sensing, this compound could potentially affect these pathways and their downstream effects.
Result of Action
The inhibition of the LuxR-type receptor and the quorum-sensing repressor can lead to a decrease in bacterial virulence and pathogenicity . This could potentially make bacterial infections less severe and easier to treat with antibiotics.
Eigenschaften
IUPAC Name |
2-bromo-N-[3-(furan-2-yl)-3-hydroxypropyl]-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO4/c1-20-10-4-5-12(16)11(9-10)15(19)17-7-6-13(18)14-3-2-8-21-14/h2-5,8-9,13,18H,6-7H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMCZUFRCTZFMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCCC(C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(4-chlorophenyl)methyl]-3,7-dimethyl-8-[(2-methylprop-2-en-1-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6503356.png)
![7-[(2Z)-3-chlorobut-2-en-1-yl]-3-methyl-8-[(2-methylprop-2-en-1-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6503364.png)

![(2Z)-6-hydroxy-7-[(morpholin-4-yl)methyl]-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6503368.png)
![(2Z)-7-{[bis(2-methoxyethyl)amino]methyl}-2-[(3-bromophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6503369.png)
![N'-(2,4-difluorophenyl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide](/img/structure/B6503370.png)
![N'-(2,4-dimethoxyphenyl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide](/img/structure/B6503373.png)

![5H-Imidazo[2,1-b][1,3]thiazinium, 1-(4-ethylphenyl)-3-(4-fluorophenyl)-2,3,6,7-tetrahydro-3-hydroxy-, bromide (1:1)](/img/structure/B6503403.png)
![1-(4-ethylphenyl)-3-hydroxy-3-phenyl-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide](/img/structure/B6503404.png)

![N-[2-(dimethylamino)ethyl]-N'-(3-hydroxy-4,4-dimethylpentyl)ethanediamide](/img/structure/B6503414.png)
![2-ethoxy-N-[3-(furan-2-yl)-3-hydroxypropyl]acetamide](/img/structure/B6503419.png)
![2-bromo-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide](/img/structure/B6503425.png)
